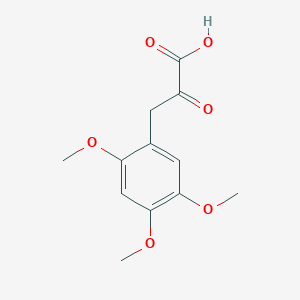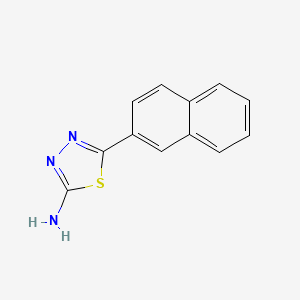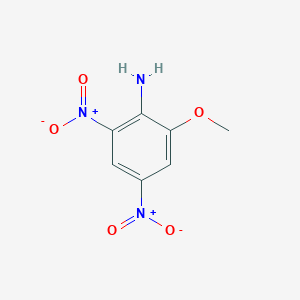
2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of a 2-oxo group and a 2,4,5-trimethoxyphenyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets. The compound’s trimethoxyphenyl group is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or microbial growth, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4,5-Trimethoxyphenyl)propanoic acid: Similar structure but lacks the 2-oxo group.
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid: Similar structure with different positions of methoxy groups.
Uniqueness
2-Oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the 2-oxo group and the 2,4,5-trimethoxyphenyl group allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H14O6 |
|---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
2-oxo-3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O6/c1-16-9-6-11(18-3)10(17-2)5-7(9)4-8(13)12(14)15/h5-6H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
XEKKCQACUZZYKV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CC(=O)C(=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685900.png)




![5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B13685927.png)

![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685939.png)

![Ethyl imidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13685947.png)

![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)
